6-Ethoxy-1,2,3,4-tetrahydronaphthalene
Description
Contextual Significance of Tetrahydronaphthalene Scaffolds in Synthetic and Natural Products Chemistry
The 1,2,3,4-tetrahydronaphthalene (B1681288) skeleton, commonly known as tetralin, is a privileged scaffold in medicinal chemistry and natural product synthesis. chemicalbook.com Its unique combination of a rigid aromatic ring and a flexible saturated ring imparts favorable physicochemical properties, allowing for diverse three-dimensional arrangements of functional groups. This structural motif is found in a variety of biologically active molecules. For instance, derivatives of tetrahydronaphthalene have been investigated for their potential as non-steroidal glucocorticoid receptor modulators, as well as for their anticancer, anti-inflammatory, and antimicrobial activities. chemicalbook.com
The utility of the tetralin scaffold extends to its role as a key intermediate in the synthesis of more complex molecules. The aromatic portion can be readily functionalized through electrophilic substitution reactions, while the saturated ring offers sites for stereoselective modifications. This versatility has made tetralin derivatives valuable building blocks in the total synthesis of natural products and in the development of new pharmaceutical agents. nih.gov
Structural Classification and Nomenclature Considerations for Ethoxy-Substituted Tetrahydronaphthalenes
6-Ethoxy-1,2,3,4-tetrahydronaphthalene belongs to the class of organic compounds known as aromatic ethers. Structurally, it consists of a tetralin core with an ethoxy group (-OCH2CH3) attached to the 6-position of the aromatic ring. The numbering of the tetrahydronaphthalene ring system follows the established rules for fused-ring systems, starting from a carbon atom adjacent to the fusion and proceeding around the perimeter.
The IUPAC name, this compound, precisely describes its structure. "1,2,3,4-tetrahydro" indicates the saturation of one of the naphthalene (B1677914) rings, while "naphthalene" defines the core bicyclic aromatic system. "6-Ethoxy" specifies the substituent and its point of attachment. It is important to distinguish this from isomers where the ethoxy group is located at other positions on the aromatic ring (e.g., 5-ethoxy) or on the saturated ring.
Historical Development and Emerging Research Areas Pertaining to Ethoxy-Aromatics and Hydrogenated Naphthalenes
The study of hydrogenated naphthalenes dates back to the early 20th century, with significant advancements in catalytic hydrogenation techniques enabling their synthesis from naphthalene. wikipedia.org Tetralin itself has been utilized as a hydrogen-donor solvent in various industrial processes. wikipedia.org Research into alkoxy-substituted tetralins, such as the methoxy (B1213986) analog of the title compound, has been driven by their utility as intermediates in the synthesis of steroids and other complex organic molecules.
Emerging research continues to explore the potential of tetralin derivatives in various fields. The development of new catalytic methods for the asymmetric hydrogenation of substituted naphthalenes allows for the synthesis of chiral tetralins, which are valuable for creating enantiomerically pure pharmaceuticals. Furthermore, the unique electronic properties of ethoxy-aromatic compounds make them of interest in materials science and as probes in biological systems. While direct research on this compound is limited, the ongoing exploration of related structures suggests that it may yet find application in these or other emerging areas of chemical research.
Physicochemical Properties and Synthetic Approaches
While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from its close structural analog, 6-Methoxy-1,2,3,4-tetrahydronaphthalene (B156819). chemicalbook.com
Interactive Data Table: Physicochemical Properties of 6-Alkoxy-1,2,3,4-tetrahydronaphthalenes
| Property | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | This compound (Inferred) |
| Molecular Formula | C11H14O | C12H16O |
| Molecular Weight | 162.23 g/mol | 176.26 g/mol |
| Boiling Point | 90-95 °C at 1 mmHg | Expected to be slightly higher than the methoxy analog |
| Density | 1.033 g/mL at 25 °C | Expected to be similar to the methoxy analog |
| Refractive Index | n20/D 1.540 | Expected to be similar to the methoxy analog |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
Synthetic Approaches:
The synthesis of this compound can be envisioned through several established organic chemistry methodologies.
One plausible route involves the catalytic hydrogenation of 2-ethoxynaphthalene (B165321) . This reaction would selectively reduce the unsubstituted ring of the naphthalene core, leaving the ethoxy-substituted ring intact. Various catalysts, such as nickel or palladium on carbon, are typically employed for such transformations.
Another common approach is through Friedel-Crafts acylation of tetralin . Reacting tetralin with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would predominantly yield 6-acetyl-1,2,3,4-tetrahydronaphthalene due to the directing effects of the alkyl portion of the tetralin ring. Subsequent reduction of the ketone and etherification of the resulting hydroxyl group would lead to the desired product.
A third method could be the Williamson ether synthesis , starting from 6-hydroxy-1,2,3,4-tetrahydronaphthalene (6-tetralol). Treatment of 6-tetralol with a base to form the corresponding alkoxide, followed by reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide), would yield this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZKUFOFFSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Ethoxy 1,2,3,4 Tetrahydronaphthalene and Its Functionalized Derivatives
Strategies for Constructing the Tetrahydronaphthalene Core with Ethoxy Functionality
The formation of the 6-ethoxy-substituted tetrahydronaphthalene skeleton can be achieved through several primary approaches, including the partial reduction of a pre-functionalized naphthalene (B1677914) ring system or the construction of the bicyclic framework through cyclization reactions.
Catalytic Hydrogenation and Reduction Pathways for Naphthalene Precursors
A direct and common method for synthesizing tetralin and its derivatives is the catalytic hydrogenation of naphthalene. youtube.com This process involves the partial reduction of one of the aromatic rings of a naphthalene precursor. For the synthesis of 6-ethoxy-1,2,3,4-tetrahydronaphthalene, the logical starting material is 2-ethoxynaphthalene (B165321).
The hydrogenation is typically carried out under hydrogen pressure in the presence of a metal catalyst. While various catalysts, including nickel, are used for hydrogenating naphthalene, more specialized catalysts are employed to ensure selectivity and avoid over-hydrogenation to decahydronaphthalene (B1670005) (decalin). youtube.comgoogle.com Ruthenium-based catalysts, for instance, have demonstrated high efficacy. In one study, 2,6-dimethoxynaphthalene (B181337) was quantitatively hydrogenated to the corresponding tetralin derivative using a PhTrap-ruthenium catalyst. masterorganicchemistry.com The reaction of 2-alkoxynaphthalenes, including the ethoxy variant, proceeded with high conversion. masterorganicchemistry.com
Another approach involves using a Raney alloy, such as a nickel-aluminum alloy, in an aqueous alkali solution. nih.gov This method allows for the hydrogenation of the naphthalene ring system under mild conditions, a process that is notably selective for the naphthalene ring over other aromatic systems like benzene (B151609). nih.gov
| Precursor | Catalyst System | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| 2-Alkoxynaphthalene | PhTrap-ruthenium | Chiral 2-alkoxytetralin | High conversion and enantioselectivity (>90% ee) achieved. | masterorganicchemistry.com |
| Naphthalene | Raney nickel-aluminum alloy / aq. NaOH | Tetralin derivatives | Mild conditions, selective hydrogenation of the naphthalene ring. | nih.gov |
| Naphthalene | Platinum nanoparticles on HAP | Tetralin | Close to 100% selectivity at high conversion in supercritical hexane (B92381). | google.com |
Cyclization and Annulation Reactions Leading to the Ethoxy-Tetrahydronaphthalene Framework
An alternative to reducing naphthalene is to build the tetrahydronaphthalene core from acyclic or monocyclic precursors. The Haworth synthesis provides a classic and versatile route. wikipedia.orgyoutube.com This multi-step process typically involves:
Friedel-Crafts Acylation: The synthesis begins with the acylation of an appropriate benzene derivative. For the target compound, phenetole (B1680304) (ethoxybenzene) is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). vedantu.com The electrophilic attack occurs preferentially at the para-position due to the activating and directing effect of the ethoxy group, yielding 3-(4-ethoxybenzoyl)propanoic acid. libretexts.org
Reduction: The ketone group in the resulting keto-acid is reduced to a methylene (B1212753) group (CH₂). This is commonly achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com This step produces 4-(4-ethoxyphenyl)butanoic acid.
Intramolecular Cyclization: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). youtube.com Then, a second, intramolecular Friedel-Crafts acylation is induced, typically with a strong acid catalyst such as polyphosphoric acid, causing the acyl chloride to cyclize onto the aromatic ring to form 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one (6-ethoxy-1-tetralone). google.comwikipedia.org
Final Reduction: The newly formed ketone in the tetralone intermediate is reduced to a methylene group to yield the final product, this compound.
Multi-component Reactions in the Synthesis of Tetrahydronaphthalene Derivatives
Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like tetrahydronaphthalene derivatives in a single step from three or more reactants. This approach aligns with the principles of green chemistry by improving atom economy and reducing waste.
For example, a variety of ortho-aminocarbonitrile tetrahydronaphthalene derivatives have been synthesized through a three-component reaction. This reaction involves a cyclohexanone, malononitrile, and various aromatic aldehydes, catalyzed by ascorbic acid under solvent-free conditions. rsc.org While this specific reaction does not produce 6-ethoxytetralin itself, it demonstrates the MCR strategy's power to construct a functionalized tetrahydronaphthalene core framework with high yields (70-98%) and short reaction times. rsc.org
Introduction and Functionalization of the Ethoxy Group at the 6-Position
In many synthetic routes, the ethoxy group is introduced onto a pre-existing tetralin or tetralone skeleton. The most common method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org
This synthesis involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org To synthesize this compound, the required precursor is 6-hydroxy-1,2,3,4-tetrahydronaphthalene (6-hydroxytetralin). This phenolic compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. masterorganicchemistry.com This nucleophilic alkoxide is then reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, via an SN2 mechanism to form the ether linkage. wikipedia.orgkhanacademy.org
The 6-hydroxytetralin precursor can be obtained by the demethylation of the more readily available 6-methoxytetralin. nih.gov This cleavage of the methyl ether can be accomplished using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). wikipedia.orgchem-station.com
| Step | Reactants | Reagents | Product | Reaction Type | Reference(s) |
|---|---|---|---|---|---|
| 1 | 6-Methoxytetralin | BBr₃ or 47% HBr | 6-Hydroxytetralin | O-Demethylation | chem-station.com |
| 2 | 6-Hydroxytetralin, Ethyl Halide | NaH (or other strong base) | This compound | SN2 Nucleophilic Substitution | masterorganicchemistry.comwikipedia.org |
Stereoselective Synthesis of Chiral Ethoxy-Tetrahydronaphthalene Enantiomers
Many applications of tetralin derivatives require specific enantiomers. The stereoselective synthesis of chiral 6-ethoxytetralin can be effectively achieved through the asymmetric catalytic hydrogenation of a naphthalene precursor.
Research has shown that chiral ruthenium complexes can catalyze the hydrogenation of 2-substituted naphthalenes with high enantioselectivity. masterorganicchemistry.com Specifically, the hydrogenation of 2-ethoxynaphthalene using a chiral PhTrap-ruthenium catalyst system yields the corresponding chiral tetralin with over 90% enantiomeric excess (ee). masterorganicchemistry.com The reaction conditions, including the choice of solvent and base, can influence the catalytic activity and yield. For instance, using isobutyl alcohol as a solvent prevented transesterification, and the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be beneficial for the reaction yield. masterorganicchemistry.com
| Substrate | Catalyst | Base/Solvent | Product | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|
| 2,6-Dimethoxynaphthalene | PhTrap-Ru | DBU / Isobutyl alcohol | (S)-1,2,3,4-Tetrahydro-2,6-dimethoxynaphthalene | 69% | masterorganicchemistry.com |
| 2,6-Diethoxynaphthalene | PhTrap-Ru | DBU / Isobutyl alcohol | (S)-1,2,3,4-Tetrahydro-2,6-diethoxynaphthalene | >90% (not specified) | masterorganicchemistry.com |
| 2,7-Diethoxynaphthalene | PhTrap-Ru | DBU / Isobutyl alcohol | (R)-1,2,3,4-Tetrahydro-2,7-diethoxynaphthalene | 92% | masterorganicchemistry.com |
Derivatization Reactions of this compound
Once synthesized, this compound can undergo various derivatization reactions to introduce new functional groups. These reactions can target either the aromatic ring or the aliphatic ring.
Electrophilic Aromatic Substitution: The ethoxy group is a powerful activating group and directs electrophilic substitution to the ortho and para positions (C5 and C7). libretexts.orgbyjus.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation will primarily yield products substituted at these positions. wikipedia.org The specific ratio of ortho to para products can be influenced by steric hindrance and reaction conditions.
Functionalization of the Benzylic Positions: The C1 and C4 positions of the tetralin core are benzylic and thus are susceptible to functionalization. Methods involving benzylic C-H functionalization can be used to introduce substituents at these sites. rsc.orgrsc.org This can be achieved through deprotonation using a strong base, facilitated by π-coordination with a transition metal, to form a stabilized benzylic carbanion that can then react with various electrophiles. rsc.org
Another example of derivatization involves the corresponding ketone, 6-ethoxy-1-tetralone. This intermediate can undergo reactions such as the Claisen-Schmidt condensation with an aldehyde (e.g., 4-ethoxybenzaldehyde) to form α,β-unsaturated ketone derivatives at the C2 position. nih.gov
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ethoxy group. This group directs incoming electrophiles primarily to the positions ortho and para to itself. In the case of this specific scaffold, the para position (C-5) is sterically hindered by the adjacent fused aliphatic ring. Therefore, substitution is generally directed to the ortho position, C-7. However, reactions can also occur at the less-favored C-5 position depending on the reaction conditions and the nature of the electrophile.
Standard EAS reactions such as Friedel-Crafts acylation, nitration, and halogenation can be employed to introduce functional groups onto the aromatic portion of the molecule. organic-chemistry.orgnih.gov
Friedel-Crafts Acylation: This reaction introduces an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org The resulting ketone is a versatile intermediate. For instance, acylation of 6-ethoxytetralin with acetyl chloride would be expected to yield primarily 7-acetyl-6-ethoxy-1,2,3,4-tetrahydronaphthalene. The deactivating nature of the product ketone prevents multiple acylations. nih.gov
Nitration: The introduction of a nitro group (-NO₂) is another common EAS reaction. A study on the analogous compound, tetrahydroquinoline, showed that nitration can be highly regioselective. researchgate.net For 6-ethoxytetralin, nitration using standard reagents like nitric acid and sulfuric acid is expected to yield the 7-nitro derivative as the major product due to the directing effect of the ethoxy group.
Table 1: Representative Electrophilic Aromatic Substitution Reaction
| Reaction | Substrate | Reagents | Major Product |
|---|
Oxidation and Reduction Transformations of the Tetrahydronaphthalene Ring System
The unique structure of this compound, featuring both an aromatic ring and a saturated carbocyclic ring, allows for a variety of oxidation and reduction reactions.
Oxidation: The aliphatic portion of the tetrahydronaphthalene ring system is susceptible to oxidation, particularly at the benzylic positions (C-1 and C-4), which are adjacent to the aromatic ring. chemistrysteps.comlibretexts.org The presence of at least one hydrogen atom at these positions makes them reactive towards strong oxidizing agents. chemistrysteps.com Reagents like potassium permanganate (B83412) (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to oxidize the benzylic methylene groups to ketones, yielding α-tetralone derivatives. nih.govmasterorganicchemistry.com For example, oxidation of 6-ethoxytetralin can produce 6-ethoxy-1-tetralone. This transformation is valuable for introducing a carbonyl group, which can then be used for further functionalization.
Reduction: Both the aromatic and aliphatic parts of the molecule can undergo reduction.
Reduction of the Aromatic Ring: The Birch reduction is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comnrochemistry.com For substrates with electron-donating groups like the ethoxy group in 6-ethoxytetralin, the reduction occurs in a way that the substituent remains on a double bond in the product. youtube.com
Reduction of Carbonyl Groups: Ketones formed from Friedel-Crafts acylation or benzylic oxidation can be reduced. The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions can convert the ketone to a methylene group (-CH₂-). organic-chemistry.org Alternatively, reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. libretexts.org
Table 2: Example of Oxidation/Reduction of the Tetrahydronaphthalene System
| Reaction Type | Substrate | Reagents | Product |
|---|---|---|---|
| Benzylic Oxidation | This compound | DDQ, aq. Acetic Acid | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one (6-Ethoxy-1-tetralone) |
Regioselective Functionalization of the Tetrahydronaphthalene Scaffold
Achieving regioselectivity that contradicts the inherent directing effects of the substituents often requires more advanced synthetic strategies. One of the most effective methods for this is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org
In the DoM reaction, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), complexes with a strong organolithium base, such as n-butyllithium. wikipedia.org This interaction directs the base to deprotonate the closest ortho proton, creating a highly nucleophilic aryllithium species. uwindsor.ca This intermediate can then be trapped with a wide variety of electrophiles, leading to exclusive functionalization at that specific ortho position.
The ethoxy group is a known, albeit moderate, DMG. organic-chemistry.org In this compound, the ethoxy group at C-6 can direct lithiation specifically to the C-5 position. This provides a powerful tool for introducing substituents at a position that is electronically disfavored and sterically hindered in classical electrophilic aromatic substitution. This method allows for the synthesis of contiguously substituted tetralin derivatives that would be otherwise difficult to access.
Table 3: Representative Regioselective Functionalization via DoM
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Directed ortho-Metalation | n-Butyllithium, THF | 5-Lithio-6-ethoxy-1,2,3,4-tetrahydronaphthalene |
Advanced Spectroscopic and Spectrometric Characterization of 6 Ethoxy 1,2,3,4 Tetrahydronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of 6-Ethoxy-1,2,3,4-tetrahydronaphthalene are predicted to show distinct signals corresponding to the aromatic, aliphatic, and ethoxy group protons and carbons. The expected chemical shifts are based on the known spectra of the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (also known as tetralin), and its close analogue, 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819). chemicalbook.comchemicalbook.com
In the ¹H NMR spectrum, the protons of the ethoxy group are expected to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂), due to spin-spin coupling. The aromatic protons will appear in the downfield region, with their splitting patterns determined by their positions on the benzene (B151609) ring. The four methylene groups of the tetralin core will produce complex multiplets in the aliphatic region of the spectrum. chemicalbook.com
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbons of the aromatic ring will resonate at lower field, with the carbon atom bonded to the ethoxy group being significantly shifted downfield. The aliphatic carbons of the tetralin structure will appear at a higher field.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | ~6.95 | d |
| H-7 | ~6.65 | dd |
| H-8 | ~6.60 | d |
| OCH₂CH₃ | ~3.9-4.1 | q |
| C1-H₂, C4-H₂ | ~2.7-2.8 | m |
| C2-H₂, C3-H₂ | ~1.7-1.9 | m |
| OCH₂CH₃ | ~1.3-1.5 | t |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~157 |
| C-4a, C-8a | ~137, ~129 |
| C-5, C-7, C-8 | ~130, ~113, ~112 |
| OCH₂CH₃ | ~63 |
| C-1, C-4 | ~29 |
| C-2, C-3 | ~23 |
| OCH₂CH₃ | ~15 |
Two-Dimensional NMR Techniques for Connectivity Assignment
To unambiguously assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the ethoxy group (OCH₂ and CH₃) and within the aliphatic rings of the tetralin structure.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the entire molecule, for example, by showing a correlation from the OCH₂ protons to the C-6 carbon of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms. The predicted exact mass can be compared to the measured mass to verify the compound's identity with high confidence.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, GC-MS would provide both the retention time, a characteristic property of the compound under specific GC conditions, and its mass spectrum.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the ethyl group from the ethoxy moiety, leading to a stable phenoxy radical. Another characteristic fragmentation would be the retro-Diels-Alder reaction of the tetralin ring, resulting in the loss of ethene.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 147 | [M - C₂H₅]⁺ |
| 148 | [M - C₂H₄]⁺ |
| 133 | [M - C₂H₅O]⁺ |
| 119 | [M - C₂H₅ - CO]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, allowing for the identification of its functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O stretching of the ether group, the C-H stretching of the aromatic and aliphatic parts, and the C=C stretching of the aromatic ring. Raman spectroscopy would also show these vibrations, but with different relative intensities, particularly for the symmetric non-polar bonds.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1500-1600 | 1500-1600 |
| C-O-C Asymmetric Stretch | 1230-1270 | Weak |
| C-O-C Symmetric Stretch | 1020-1075 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound is primarily determined by the substituted benzene chromophore. The ethoxy group (–O–CH₂CH₃) attached to the aromatic ring at the 6-position acts as an auxochrome, influencing the absorption maxima (λmax) and molar absorptivity (ε) of the parent chromophore, 1,2,3,4-tetrahydronaphthalene (tetralin).
The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* electronic transitions within the aromatic ring. The presence of the alkoxy substituent typically causes a bathochromic shift (red shift) of these bands to longer wavelengths compared to unsubstituted tetralin. This is due to the electron-donating nature of the oxygen atom's lone pairs, which extend the conjugation of the π-system.
Based on data for the closely related compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene, and general spectroscopic principles, the following absorption characteristics for this compound dissolved in a non-polar solvent like hexane (B92381) or ethanol (B145695) can be anticipated.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Absorption Band | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol-1·cm-1) | Electronic Transition |
| Primary Band | ~220-230 | ~8,000 - 12,000 | π → π |
| Secondary Band | ~275-285 | ~1,500 - 2,500 | π → π |
Note: These are predicted values and require experimental verification.
The primary absorption band corresponds to a high-energy transition, while the secondary band, showing fine vibrational structure, is characteristic of the benzene ring and is more sensitive to substitution effects. The intensity of these bands provides quantitative information about the concentration of the compound in a solution, following the Beer-Lambert law.
X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State
While a specific crystal structure for this compound is not publicly available, analysis of related tetralin derivatives allows for a detailed prediction of its structural features. nih.gov The molecule consists of a fused bicyclic system where a dihydropyran ring is fused to a benzene ring. The alicyclic part of the tetralin core is not planar and is expected to adopt a half-chair conformation, as this minimizes steric strain. nih.gov
The ethoxy group at the C6 position would lie in the plane of the aromatic ring to maximize resonance stabilization. The precise orientation of the ethyl group (syn- or anti-periplanar with respect to the aromatic ring) would be determined by packing forces within the crystal lattice.
If the compound were to be synthesized in an enantiomerically pure form (i.e., as a single R or S enantiomer, should a chiral center be introduced), X-ray crystallography could be used to determine its absolute stereochemistry. By employing anomalous dispersion techniques, the absolute configuration of any chiral centers can be definitively assigned.
A hypothetical crystallographic analysis would yield a set of unit cell parameters and atomic coordinates. From these, a detailed molecular geometry could be constructed.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~12.0 |
| β (°) | ~105 |
| Volume (ų) | ~1000 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.15 |
Note: These values are hypothetical and serve as an illustration of the data obtained from an X-ray crystallographic experiment.
The refinement of the crystal structure would also reveal details about intermolecular interactions, such as C–H···π stacking or weak hydrogen bonds, which govern the packing of the molecules in the crystal.
Computational Chemistry and Theoretical Studies on 6 Ethoxy 1,2,3,4 Tetrahydronaphthalene
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of 6-ethoxy-1,2,3,4-tetrahydronaphthalene. These methods provide a detailed understanding of the molecule's geometry, electronic structure, and potential energy surfaces.
The geometry of this compound is a critical determinant of its physical and chemical properties. Computational methods are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. cnr.it For molecules with flexible groups, such as the ethoxy group in this compound, it is also essential to explore the conformational landscape to identify different stable conformers and the energy barriers between them.
A study on the closely related compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) (MTHN), utilized potential energy surface (PES) scans to understand the conformational preferences of the methoxy (B1213986) group. nih.gov A similar approach for this compound would involve rotating the dihedral angles associated with the ethoxy group to map out the energy as a function of its orientation. This analysis helps in identifying the lowest energy conformer, which is crucial for subsequent calculations of other molecular properties. The optimization is typically performed using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.
For MTHN, the HOMO-LUMO energy gap was calculated to be 5.37 eV using the B3LYP/6-311++G(d,p) level of theory. nih.gov This value suggests good stability for the molecule. The HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is distributed over the entire molecule. A similar distribution is expected for this compound, with the ethoxy group influencing the electron density of the aromatic system.
Table 1: Calculated Electronic Properties of 6-methoxy-1,2,3,4-tetrahydronaphthalene (as a model for this compound)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -0.52 |
| HOMO-LUMO Energy Gap | 5.37 |
Data derived from a study on 6-methoxy-1,2,3,4-tetrahydronaphthalene. nih.gov
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically shown in red) and positive potential (blue), corresponding to areas of high and low electron density, respectively.
In the case of MTHN, the MESP analysis revealed that the most negative potential is located around the oxygen atom of the methoxy group, making it a likely site for electrophilic attack. nih.gov The hydrogen atoms of the methyl group and the aromatic ring exhibit positive potential, indicating their susceptibility to nucleophilic attack. A similar MESP profile would be anticipated for this compound, with the oxygen of the ethoxy group being the primary center of negative electrostatic potential.
Reactivity Descriptors and Global Reactivity Indices Derived from DFT Calculations
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. These indices provide a more quantitative measure of the molecule's stability and reactivity than the HOMO-LUMO gap alone.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).
Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -χ).
For MTHN, these descriptors were calculated, and a high chemical hardness and low electrophilicity index were found, indicating the molecule's high stability. nih.gov These findings are consistent with the large HOMO-LUMO energy gap.
Table 2: Calculated Global Reactivity Descriptors for 6-methoxy-1,2,3,4-tetrahydronaphthalene (as a model for this compound)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 0.52 |
| Electronegativity (χ) | 3.205 |
| Chemical Hardness (η) | 2.685 |
| Global Softness (S) | 0.186 |
| Electrophilicity Index (ω) | 1.90 |
Data derived from a study on 6-methoxy-1,2,3,4-tetrahydronaphthalene. nih.gov
Prediction of Spectroscopic Properties (e.g., Simulated IR, Raman, UV-Vis, NMR Spectra)
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds.
Infrared (IR) and Raman Spectra: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data. The simulated IR and Raman spectra for this compound would show characteristic peaks for the C-H stretching of the aromatic and aliphatic parts, the C-O stretching of the ethoxy group, and the skeletal vibrations of the naphthalene (B1677914) core.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov It provides information about the electronic transitions, their energies (wavelengths), and their intensities (oscillator strengths). For MTHN, the calculated UV-Vis spectrum showed a maximum absorption wavelength (λmax) at 279 nm, which corresponds to the π→π* electronic transition of the aromatic ring. nih.gov A similar λmax is expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.gov These theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be used to assign the signals in an experimental NMR spectrum. The predicted NMR spectra for this compound would show distinct signals for the protons and carbons of the ethoxy group, the aromatic ring, and the tetralin moiety.
Non-Linear Optical (NLO) Properties Investigation
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO properties of a molecule are related to its response to an applied electric field. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO activity of a molecule.
Computational studies can predict the NLO properties of a molecule by calculating its dipole moment (μ) and first-order hyperpolarizability (β). For MTHN, the calculated first-order hyperpolarizability was found to be significantly higher than that of urea, a standard NLO material. nih.gov This suggests that MTHN, and by extension this compound, could be a promising candidate for NLO applications. The presence of the electron-donating ethoxy group and the π-conjugated system of the naphthalene ring are likely responsible for the enhanced NLO response.
Table 3: Calculated Non-Linear Optical Properties of 6-methoxy-1,2,3,4-tetrahydronaphthalene (as a model for this compound)
| Property | Value |
|---|---|
| Dipole Moment (μ) | 2.01 D |
| First-Order Hyperpolarizability (β) | 2.16 x 10-30 esu |
Data derived from a study on 6-methoxy-1,2,3,4-tetrahydronaphthalene. nih.gov
Molecular Dynamics Simulations for Conformational Analysis in Solution and Intermolecular Interactions
Direct molecular dynamics (MD) simulations for this compound are not prominently documented. However, computational studies on the structurally similar compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene (MTHN), offer a strong basis for understanding the conformational dynamics of the ethoxy derivative. The primary difference lies in the substitution of a methoxy group with an ethoxy group at the 6-position of the tetrahydronaphthalene core.
A detailed conformational analysis of MTHN was performed using Potential Energy Surface (PES) scans with Hartee-Fock (HF) and Density Functional Theory (DFT) methods at the B3LYP/6-311++G(d,p) level of theory. nih.gov This type of analysis helps in identifying the most stable conformations of the molecule by exploring the energy landscape as a function of specific dihedral angles.
Table 1: Inferred Conformational Insights for this compound based on MTHN Studies
| Feature | Inferred Characteristics for this compound | Basis of Inference |
| Ring Conformation | The 1,2,3,4-tetrahydronaphthalene (B1681288) ring likely adopts a stable half-chair conformation. | Rotational spectroscopy studies on 1,2,3,4-tetrahydronaphthalene. researchgate.net |
| Substituent Flexibility | The ethoxy group at the 6-position is expected to exhibit significant conformational flexibility due to rotation around the C-O and C-C bonds of the ethyl group. | Extrapolation from PES scans on the CH3 group of 6-methoxy-1,2,3,4-tetrahydronaphthalene. nih.gov |
| Stable Conformers | Multiple stable conformers are likely to exist, determined by the orientation of the ethoxy group relative to the aromatic ring. | Analogous findings for 6-methoxy-1,2,3,4-tetrahydronaphthalene. nih.gov |
| Intermolecular Interactions | The ethoxy group can act as a hydrogen bond acceptor. The overall molecule will exhibit hydrophobic interactions from the naphthalene core and polar interactions from the ether linkage. | General principles of molecular interactions. |
Molecular Docking Studies with Biological Macromolecules (e.g., enzyme active sites, receptor binding pockets)
Specific molecular docking studies for this compound are not readily found in the surveyed literature. However, research on other substituted tetrahydronaphthalene derivatives demonstrates the utility of this computational technique in predicting and analyzing their interactions with biological targets. These studies provide a framework for how this compound could be investigated for its potential biological activity.
For instance, a study involving novel S-glycosides and N-glycosides incorporating a 1,2,3,4-tetrahydronaphthalene moiety performed molecular docking against tyrosine kinase (TK) (PDB code: 1t46) to evaluate their cytotoxic potential. nih.gov The docking results for these derivatives showed hydrogen bond formation with key amino acid residues such as Thr 670 and Cys 673 within the enzyme's active site, with bond distances ranging from 2.06 Å to 3.06 Å. nih.gov
Another example is the investigation of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs as agonists for the human melanocortin-4 receptor (MC4R). nih.gov These studies highlight the importance of the tetrahydronaphthalene scaffold in binding to receptor pockets and eliciting a biological response.
Based on these examples, a hypothetical molecular docking study of this compound would involve:
Target Selection: Identifying potential protein targets, which could include enzymes or receptors relevant to a specific therapeutic area.
Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock to place the ligand into the binding site of the target protein in various orientations and conformations.
Analysis of Results: Evaluating the binding affinity (usually as a docking score or binding energy) and analyzing the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Table 2: Illustrative Docking Study Parameters for Tetrahydronaphthalene Derivatives
| Study Subject | Biological Target | Key Interacting Residues | Type of Interaction | Reference |
| Substituted Tetrahydronaphthalene-Glycosides | Tyrosine Kinase (PDB: 1t46) | Thr 670, Cys 673 | Hydrogen Bonding | nih.gov |
| 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs | Human Melanocortin-4 Receptor (MC4R) | Not specified in abstract | Agonist Binding | nih.gov |
These examples underscore the potential for the tetrahydronaphthalene scaffold to serve as a basis for designing molecules that can interact with specific biological macromolecules. A molecular docking study of this compound would be a valuable first step in exploring its potential pharmacological profile.
Chemical Reactivity and Mechanistic Investigations of 6 Ethoxy 1,2,3,4 Tetrahydronaphthalene
Reaction Pathways Involving the Ethoxy Moiety
The ethoxy group (-OCH2CH3) is a significant functional group that can undergo specific reactions, primarily involving the cleavage of the ether linkage.
Acid-Catalyzed Cleavage: Aryl alkyl ethers, such as 6-ethoxy-1,2,3,4-tetrahydronaphthalene, are susceptible to cleavage by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). ias.ac.inmdpi.comresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group. Subsequently, the halide ion (Br- or I-) acts as a nucleophile and attacks the ethyl group, leading to the formation of a phenol (B47542) and an ethyl halide. ias.ac.inmdpi.com The cleavage of the bond between the aromatic ring and the oxygen atom does not readily occur due to the partial double bond character of this bond arising from resonance with the benzene (B151609) ring. ias.ac.in
Reaction with Lewis Acids: Certain Lewis acids can also facilitate the cleavage of aryl alkyl ethers. For instance, boron tribromide (BBr3) is a potent reagent for cleaving ethers to yield phenols. youtube.com The reaction mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack.
Aromaticity and Reactivity of the Substituted Phenyl Ring
The phenyl ring in this compound is aromatic and undergoes electrophilic aromatic substitution (EAS) reactions. The ethoxy group is a strong activating group and an ortho-, para-director. This means it increases the rate of reaction compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho and para to itself. orgsyn.org
Electrophilic Aromatic Substitution (EAS):
Halogenation: In the presence of a Lewis acid catalyst, such as FeCl3 or AlCl3, the aromatic ring can be halogenated (chlorinated or brominated). nih.gov The substitution is expected to occur primarily at the C5 and C7 positions (ortho to the ethoxy group) and to a lesser extent at the C8 position (para to the ethoxy group is blocked by the fused ring).
Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO2) onto the aromatic ring, again, preferentially at the ortho and para positions. nih.govgoogle.com
Sulfonation: Treatment with fuming sulfuric acid leads to the introduction of a sulfonic acid group (-SO3H). youtube.com
Friedel-Crafts Reactions: The activated ring is expected to readily undergo Friedel-Crafts alkylation and acylation reactions, introducing alkyl or acyl groups, respectively.
The activating effect of the ethoxy group stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. orgsyn.orgnih.gov
Reactivity of the Tetralin Saturated Ring System
The saturated six-membered ring of the tetralin moiety exhibits reactivity characteristic of cycloalkanes, but with enhanced reactivity at the benzylic positions (C1 and C4).
Oxidation: The benzylic C-H bonds are weaker than other C-H bonds in the saturated ring and are susceptible to oxidation. wikipedia.org
Oxidation to Ketones: Mild oxidation can convert the benzylic methylene (B1212753) groups to ketones. For instance, oxidation of 6-methoxytetralin, an analog, can yield 6-methoxy-α-tetralone.
Oxidation to Carboxylic Acids: Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO4), can cleave the saturated ring to form a dicarboxylic acid. wikipedia.org In the case of this compound, this would likely lead to the formation of a substituted phthalic acid derivative.
Dehydrogenation (Aromatization): The tetralin ring can be dehydrogenated to form a naphthalene (B1677914) ring system. This reaction is typically carried out at elevated temperatures in the presence of a catalyst. The product would be 2-ethoxynaphthalene (B165321). This process is endothermic and is favored by high temperatures.
Catalysis in Transformations of this compound
Catalysts play a crucial role in many of the transformations of this compound, particularly in the reactions involving the tetralin ring system.
Dehydrogenation Catalysts: The dehydrogenation of tetralin and its derivatives to naphthalenes is a well-studied catalytic process.
Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) supported on carbon (e.g., Pd/C, Pt/C) are highly effective catalysts for this transformation.
Mixed Metal Sulfide Catalysts: Catalysts such as NiMo/Al2O3 and CoMo/Al2O3 are also used, particularly in hydroprocessing applications. Nickel-containing catalysts have shown high functionality for both hydrogenation and dehydrogenation.
Oxidation Catalysts: The oxidation of the tetralin ring can be facilitated by various catalysts.
Homogeneous catalysts, such as cobalt salts, can be used for the liquid-phase oxidation of tetralin.
Heterogeneous catalysts, like platinum on alumina (B75360) (Pt/γ-Al2O3), have been studied for the catalytic oxidation of tetralin in supercritical carbon dioxide.
Lewis Acid Catalysts in EAS: As mentioned in section 5.2, Lewis acids like FeCl3, AlCl3, and others are essential for promoting electrophilic aromatic substitution reactions on the phenyl ring. nih.gov
The choice of catalyst can significantly influence the selectivity of the reaction, directing the transformation towards a specific product. For example, in the context of tetralin conversion, zeolites with different acidities and pore structures can selectively promote ring-opening, dehydrogenation, or isomerization reactions.
Kinetics and Thermodynamic Aspects of Reactions
The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetics:
Electrophilic Aromatic Substitution: The rate-determining step in EAS is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. The ethoxy group, being an electron-donating group, stabilizes this intermediate, thereby increasing the reaction rate compared to benzene. The relative rates of substitution at the ortho and para positions are influenced by both electronic and steric factors.
Oxidation: The kinetics of tetralin oxidation have been studied and often follow a free-radical chain mechanism. The rate can be influenced by the concentration of initiators and the partial pressure of oxygen.
Dehydrogenation: The dehydrogenation of tetralin is an endothermic process, and its rate is highly dependent on temperature. The reaction is often modeled using first-order kinetics with respect to the tetralin concentration.
Thermodynamics:
Dehydrogenation: The dehydrogenation of tetralin to naphthalene is an endothermic reaction, meaning it requires an input of energy (positive enthalpy change, ΔH > 0) and is favored at higher temperatures. The equilibrium between naphthalene, tetralin, and hydrogen has been studied at elevated temperatures and pressures.
Electrophilic Aromatic Substitution: Most EAS reactions are exothermic (negative enthalpy change, ΔH < 0), meaning they release energy and are thermodynamically favorable.
Kinetic vs. Thermodynamic Control: In some reactions, the product distribution can be governed by either kinetic or thermodynamic control. For example, in reactions with multiple possible products, the product that forms fastest (the kinetic product) may predominate under milder conditions (lower temperature), while the most stable product (the thermodynamic product) may be favored under more vigorous conditions (higher temperature) that allow for equilibrium to be established. nih.gov
Data on Related Compounds:
While specific kinetic and thermodynamic data for this compound are scarce, data from analogous systems can provide valuable insights.
| Reaction | Compound | Catalyst/Conditions | Key Findings |
| Dehydrogenation | Tetralin | NiMo/Al2O3 | Endothermic reaction, favored by inductive heating over conventional heating. |
| Dehydrogenation | Tetralin | Pt/SC-CNT | High turnover frequency for hydrogen production. |
| Oxidation | Tetralin | - | Auto-oxidation to hydroperoxide is facile. |
| Oxidation | Tetralin | Pt/γ-Al2O3 in scCO2 | Reaction orders and activation energies determined. |
| EAS (Hydroxylation) | Methylbenzenes | H2O2-H2SO4 | Relative rates and temperature dependence studied. |
Advanced Applications and Role in Chemical Science
As a Building Block in Complex Molecular Architectures
The tetralin core of 6-Ethoxy-1,2,3,4-tetrahydronaphthalene provides a rigid and well-defined three-dimensional structure that is highly sought after in the design and synthesis of complex molecular architectures. The presence of both a saturated alicyclic ring and a substituted aromatic ring allows for selective functionalization at multiple positions, enabling the construction of intricate and sterically demanding molecules.
The ethoxy group at the 6-position activates the aromatic ring towards electrophilic substitution, directing incoming groups primarily to the ortho and para positions. This predictable reactivity is crucial for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives. Furthermore, the benzylic positions of the tetrahydronaphthalene scaffold are amenable to various chemical transformations, including oxidation, halogenation, and C-H activation, which can be exploited to introduce additional functional groups and build up molecular complexity.
Recent synthetic strategies have focused on the diastereoselective and enantioselective synthesis of tetralin derivatives, highlighting the importance of this scaffold in creating stereochemically complex molecules. For instance, methods for the diastereoselective synthesis of 1,3-disubstituted tetralin derivatives have been developed, showcasing the ability to control the spatial arrangement of substituents around the tetralin core. While these studies may not specifically use the 6-ethoxy derivative, the principles are directly applicable. The strategic placement of functional groups on the this compound framework allows for the creation of novel compounds with tailored properties for various applications.
Scaffold for Developing Chemical Probes and Tools
The tetrahydronaphthalene scaffold is increasingly recognized for its utility in the development of chemical probes and tools to investigate biological systems. Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an excellent framework for mimicking protein secondary structures, such as α-helices.
A notable application is the design of tetrasubstituted tetrahydronaphthalene scaffolds as α-helix mimetics. These scaffolds can present side chains in a manner that mimics the arrangement of key residues on one face of an α-helix, enabling them to disrupt protein-protein interactions that are mediated by such helical domains. The 6-ethoxy group in this compound can serve as a handle for further modification or to modulate the electronic properties and solubility of the resulting chemical probe.
The development of such probes is crucial for studying complex biological processes and for the identification of new therapeutic targets. The ability to synthetically tailor the tetralin scaffold, including variations at the 6-position, allows for the creation of libraries of compounds for screening against various biological targets.
Precursor in the Synthesis of Biologically Active Compounds
The tetralin moiety is a common structural motif found in a wide range of biologically active compounds, including pharmaceuticals and natural products. Consequently, this compound and its derivatives are important precursors in medicinal chemistry.
The closely related 6-methoxy-1-tetralone (B92454) is a key intermediate in the synthesis of various pharmacologically active agents. For example, derivatives of 6-methoxytetralin have been investigated for their potential as dopamine (B1211576) agonists, which are used in the treatment of Parkinson's disease. The synthesis of these compounds often involves the modification of the tetralin core to introduce aminopropyl side chains, and the 6-alkoxy group plays a crucial role in modulating the activity and selectivity of the final compound. It is plausible that this compound could be utilized in a similar capacity to generate novel analogues with potentially improved pharmacokinetic or pharmacodynamic properties.
Furthermore, various tetrahydronaphthalene derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. Studies have shown that certain carboxamide derivatives of tetrahydronaphthalene can inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory applications. researchgate.net While these specific examples may not feature a 6-ethoxy group, they underscore the broad biological potential of the tetralin scaffold, for which this compound is a valuable starting material.
| Biologically Active Compound Class | Tetralin Precursor | Therapeutic Potential |
| Dopamine Agonists | 6-Alkoxytetralin derivatives | Parkinson's Disease |
| Anti-inflammatory Agents | Tetrahydronaphthalene carboxamides | Inflammation |
| Anticancer Agents | Substituted tetralins | Various Cancers |
Applications in Materials Science (e.g., as monomers, ligands, or components in functional materials)
The application of this compound in materials science is a more nascent area of research compared to its use in organic synthesis and medicinal chemistry. However, the structural and electronic properties of the tetralin framework suggest several potential applications.
The aromatic portion of the molecule can be functionalized to introduce polymerizable groups, allowing it to be used as a monomer in the synthesis of novel polymers. The rigid tetralin unit incorporated into a polymer backbone could impart unique thermal and mechanical properties to the resulting material.
Furthermore, the ability to introduce various functional groups onto the tetralin scaffold makes it a candidate for the development of novel ligands for metal catalysts or as components in functional materials such as organic light-emitting diodes (OLEDs) or sensors. The ethoxy group can influence the electronic properties of the aromatic ring, which could be fine-tuned to achieve desired photophysical or electronic characteristics in the final material. While specific examples of this compound in these applications are not yet widely reported, the versatility of the tetralin scaffold suggests a promising future in the field of materials science.
Biological and Biochemical Interactions of Ethoxy Tetrahydronaphthalene Scaffolds at a Molecular Level
Molecular Interactions with Biological Systems (e.g., protein binding, enzyme modulation mechanisms)
Derivatives of the 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold have been shown to interact with a variety of biological targets, acting as receptor modulators and enzyme inhibitors. Although direct protein binding studies for 6-ethoxy-1,2,3,4-tetrahydronaphthalene are not extensively documented, research on analogous structures provides significant insights.
For instance, tetrahydronaphthalene-based amides have been identified as potent inhibitors of the ATP synthase enzyme in Mycobacterium tuberculosis, a key target for anti-tuberculosis drug development. nih.govnih.gov Another derivative, AR-A000002, functions as a selective and high-affinity antagonist for the 5-hydroxytryptamine (5-HT₁B) receptor, which is implicated in depression and anxiety. nih.gov
Furthermore, other derivatives have been synthesized and evaluated as combined thromboxane (B8750289) receptor antagonists and thromboxane synthase inhibitors, which are crucial in managing platelet aggregation. nih.gov The tetrahydronaphthalene structure is also found in ligands for sigma (σ) receptors, which are involved in various central nervous system functions and are potential targets for anti-cancer agents. researchgate.net Specifically, derivatives with a methoxy (B1213986) group on the tetralin nucleus, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, show high affinity for σ₂ receptors. researchgate.net
Additionally, some substituted tetrahydronaphthalene-glycoside compounds have been investigated for their cytotoxic effects, with molecular docking studies suggesting they bind to the ATP binding site of enzymes like tyrosine kinase, a key player in cancer cell signaling. mdpi.comresearchgate.net
Table 1: Examples of Biological Targets for Tetrahydronaphthalene Derivatives
| Derivative Class | Biological Target | Biological Effect |
|---|---|---|
| Tetrahydronaphthalene Amides | Mycobacterium tuberculosis ATP synthase | Inhibition |
| AR-A000002 | 5-HT₁B Receptor | Antagonist |
| Pyridine-substituted Tetrahydronaphthalenes | Thromboxane Receptor / Thromboxane Synthase | Antagonist / Inhibitor |
| Piperazine-substituted Methoxy-tetralins | Sigma (σ) Receptors | Ligand (Agonist/Antagonist) |
| Tetrahydronaphthalene-Glycosides | Tyrosine Kinase (TK) | Inhibition |
Investigation as Model Compounds for Metabolic Pathway Elucidation (e.g., Cytochrome P450 studies)
The metabolism of xenobiotics, including drugs and other foreign compounds, is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes, mainly located in the liver, catalyze Phase I reactions such as oxidation, reduction, and hydrolysis to make compounds more water-soluble for excretion. nih.govmdpi.com
Studies on tetralin, the parent hydrocarbon of this compound, provide a foundational model for its metabolic fate. In rabbits, tetralin is metabolized primarily through hydroxylation of the alicyclic ring to form α-tetralol and β-tetralol, which are then conjugated with glucuronic acid before excretion. nih.gov Bacterial metabolism of tetralin can proceed differently, with some strains hydroxylating the aromatic ring, leading to ring cleavage. nih.gov
For alkoxy-substituted tetrahydronaphthalenes like the 6-ethoxy variant, metabolism would likely involve the CYP enzyme system. mdpi.commdpi.com The ethoxy group itself can be a target for metabolism, specifically through O-dealkylation, which would remove the ethyl group to form the corresponding phenol (B47542) (6-hydroxy-1,2,3,4-tetrahydronaphthalene). This resulting metabolite could then undergo further Phase II conjugation reactions. The specific CYP isoforms involved in the metabolism of most tetrahydronaphthalene derivatives have not been exhaustively identified, but CYP3A4, CYP2D6, and CYP2C9 are common enzymes involved in the metabolism of a vast number of drugs. nih.govmdpi.com For example, CYP3A4 is known to metabolize the multi-kinase inhibitor sorafenib, which features a complex structure, through oxidation. mdpi.commdpi.com
Table 2: Known Metabolites of Tetralin in Rabbits
| Parent Compound | Metabolite | Metabolic Reaction |
|---|---|---|
| Tetralin | α-Tetralol (glucuronide) | Hydroxylation, Glucuronidation |
| Tetralin | β-Tetralol (glucuronide) | Hydroxylation, Glucuronidation |
| Tetralin | 4-Hydroxy-α-tetralone | Hydroxylation, Oxidation |
| Tetralin | cis-Tetralin-1,2-diol | Dihydroxylation |
| Tetralin | trans-Tetralin-1,2-diol | Dihydroxylation |
Data sourced from studies on rabbit metabolism. nih.gov
Structure-Activity Relationship (SAR) at the Molecular Target Level
Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective compounds. drugdesign.org For the tetrahydronaphthalene scaffold, several SAR studies have been conducted.
In the development of tetrahydronaphthalene amide inhibitors of mycobacterial ATP synthase, it was found that the nature and position of substituents on the aromatic ring significantly impact activity. nih.gov For instance, variations in the amide portion and substitutions on the tetrahydronaphthalene core led to a range of potencies and pharmacokinetic properties. nih.govnih.gov
SAR studies on 1-cyclohexylpiperazine (B93859) derivatives targeting sigma receptors revealed that both the length of the alkyl chain connecting the piperazine (B1678402) and tetralin rings, and the position of the methoxy group on the tetralin nucleus, are critical for affinity and selectivity. researchgate.net High affinity for the σ₂ receptor was observed with linkers of three or five methylene (B1212753) units, while the position of the methoxy group influenced the selectivity between σ₁ and σ₂ receptors. researchgate.net This highlights that for a compound like this compound, the position of the alkoxy group is a key determinant of its interaction with specific biological targets.
General principles of SAR often indicate that a hydroxyl group can act as a hydrogen bond donor, an interaction that is lost when it is replaced by a methoxy or ethoxy group. drugdesign.org This change can lead to a significant drop or complete loss of biological activity if that hydrogen bond is critical for binding to the receptor. drugdesign.org
Table 3: Structure-Activity Relationship (SAR) Insights for Tetrahydronaphthalene Derivatives
| Structural Feature | Observation | Implication |
|---|---|---|
| Amide Substituent (Antitubercular agents) | Variations alter potency and pharmacokinetic profile. | Fine-tuning of this group is crucial for drug development. |
| Alkoxy Group Position (Sigma receptor ligands) | Methoxy group position on the tetralin ring affects σ₁/σ₂ selectivity. | The '6-ethoxy' position likely confers specific receptor interaction properties. |
| Linker Length (Sigma receptor ligands) | Alkyl chains of 3 or 5 carbons between tetralin and piperazine show high σ₂ affinity. | Optimal spacing is required for fitting into the receptor binding pocket. |
| Hydroxyl vs. Alkoxy Group (General) | Replacement of a phenolic -OH with an -OR group can abolish activity. | The ability to form hydrogen bonds is a critical determinant of binding. |
Natural Occurrence and Biosynthetic Pathways of Ethoxy-Tetrahydronaphthalene Derivatives
While this compound itself is not described as a common natural product, the core tetrahydronaphthalene structure is found in a major class of plant secondary metabolites known as lignans (B1203133). nih.govmdpi.com Specifically, arylnaphthalene and aryltetralin lignans are a significant subgroup. mdpi.com These compounds are widespread in the plant kingdom, found in sources like seeds, fruits, and cereals. researchgate.netnih.gov
The biosynthesis of lignans originates from the shikimic acid pathway, which produces phenylpropanoid units (C₆-C₃ precursors) like coniferyl alcohol. nih.govmdpi.com The key step in lignan (B3055560) formation is the oxidative coupling of two of these phenylpropanoid monomers. This reaction is catalyzed by enzymes such as peroxidases and laccases. researchgate.net
The formation of the arylnaphthalene/aryltetralin skeleton involves specific coupling and subsequent cyclization reactions. nih.gov For example, the biosynthesis of many lignans proceeds through the coupling of two coniferyl alcohol molecules to form an intermediate that can then undergo further enzymatic reactions, including cyclization, to generate the characteristic fused ring system of aryltetralins. mdpi.com Podophyllotoxin, a well-known aryltetralin lignan with potent antitumor activity, is a prime example of a complex natural product built on this scaffold. nih.govmdpi.com The diverse structures of natural lignans arise from different coupling modes and subsequent enzymatic modifications. nih.govmdpi.com
Table 4: Examples of Naturally Occurring Lignans with Tetrahydronaphthalene-related Scaffolds
| Compound Name | Structural Subclass | Common Plant Source |
|---|---|---|
| Podophyllotoxin | Aryltetralin Lignan | Podophyllum species |
| Diphyllin | Arylnaphthalene Lignan | Haplophyllum species |
| (-)-Plicatic acid | Arylnaphthalene Lignan | Western Red Cedar |
| Secoisolariciresinol | Dibenzylbutane Lignan (precursor) | Flaxseed |
Secoisolariciresinol is a precursor that is metabolized into enterolignans by gut microbiota. mdpi.com
Future Directions and Unexplored Avenues in 6 Ethoxy 1,2,3,4 Tetrahydronaphthalene Research
Novel Synthetic Methodologies and Sustainable Synthesis
The traditional synthesis of tetralin derivatives often relies on the catalytic hydrogenation of naphthalene (B1677914) precursors. wikipedia.org However, future research should pivot towards more efficient, selective, and environmentally benign methodologies for synthesizing 6-Ethoxy-1,2,3,4-tetrahydronaphthalene. The development of sustainable synthetic strategies is paramount for reducing environmental impact and improving process efficiency.
Key areas for exploration include:
Catalyst Development: Investigating novel catalytic systems, such as earth-abundant metal catalysts or metal-nanoparticle catalysts, for the selective hydrogenation of ethoxy-substituted naphthalenes. The goal would be to achieve high yields and selectivity under milder reaction conditions (lower temperature and pressure).
Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. This could be particularly advantageous for managing exothermic hydrogenation reactions.
Biocatalysis: Exploring enzymatic or whole-cell biocatalytic routes. Specific enzymes could offer unparalleled regio- and stereoselectivity in the reduction of the naphthalene ring system, operating in aqueous media under ambient conditions.
One-Pot Reactions: Designing multi-component, one-pot reactions that build the substituted tetralin core from simpler, readily available starting materials, thereby minimizing intermediate purification steps and solvent waste. A potential route could involve a Friedel-Crafts type reaction followed by an intramolecular cyclization and subsequent reduction.
| Synthetic Approach | Objective and Potential Advantages | Key Research Focus |
| Advanced Catalysis | Achieve high selectivity and yield under mild conditions (e.g., lower H₂ pressure, lower temperature). Reduce reliance on precious metal catalysts like Platinum or Palladium. | Development of non-precious metal catalysts (e.g., Ni, Co, Fe). Use of catalytic supports to enhance activity and recyclability. |
| Flow Chemistry | Enhance reaction safety, improve heat and mass transfer, and enable seamless scalability for industrial production. | Optimization of reactor design, residence time, and solvent systems. Integration of in-line purification and analysis. |
| Biocatalysis | Attain high enantioselectivity for chiral derivatives. Operate in environmentally friendly aqueous systems under ambient conditions. | Screening for novel oxidoreductases. Enzyme immobilization for catalyst reuse. Metabolic engineering of microorganisms. |
| Green Solvents | Replace conventional volatile organic solvents (VOCs) with sustainable alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-derived solvents. | Solubility and reactivity studies in green solvents. Development of efficient product extraction and solvent recycling methods. |
Advanced Spectroscopic and Imaging Techniques for Characterization
While standard techniques like NMR and mass spectrometry are fundamental, a deeper understanding of the structural dynamics and properties of this compound requires the application of more advanced analytical methods. These techniques can provide unprecedented detail about its conformational behavior, electronic structure, and interactions with its environment.
Future characterization efforts could include:
Multidimensional and Solid-State NMR: Employing advanced 2D and 3D NMR techniques (e.g., NOESY, ROESY) to precisely map the spatial relationships between protons and elucidate the preferred conformation of the partially saturated ring. Solid-state NMR could be used to study the compound's structure and dynamics in different polymorphic forms or when incorporated into solid matrices.
Advanced Mass Spectrometry: Using techniques like Ion Mobility-Mass Spectrometry (IM-MS) to separate and characterize different conformers or isomers in the gas phase, providing insights into their shape and stability.
Vibrational Circular Dichroism (VCD): For chiral derivatives of this compound, VCD spectroscopy can determine the absolute configuration without the need for crystallographic analysis.
Advanced Imaging: While techniques like Positron Emission Tomography (PET) and advanced Magnetic Resonance Imaging (MRI) are primarily used in medicine, they can be adapted for chemical research. nih.govnih.gov For instance, by labeling the molecule with a positron-emitting isotope (like ¹¹C or ¹⁸F), PET could be used to trace its distribution and transport across membranes or within complex mixtures in real-time, offering insights relevant to materials science or environmental fate studies.
| Technique | Information Gained | Research Application |
| 2D/3D NMR Spectroscopy | Detailed conformational analysis (e.g., ring puckering), through-space proton correlations, and precise structural elucidation. | Determining the preferred solution-state structure and dynamic behavior. |
| Ion Mobility-MS (IM-MS) | Separation of isomers and conformers in the gas phase; provides information on molecular shape and cross-section. | Distinguishing between subtly different structures that are difficult to resolve by mass alone. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration for chiral molecules. | Assigning stereochemistry for enantiomerically pure synthetic products. |
| Isotope-Labeling with PET Imaging | Real-time tracking of molecular distribution and transport in complex systems or across barriers. | Studying diffusion in polymers, transport across biological membranes, or environmental partitioning. |
Deeper Computational Modeling of Reactivity and Interactions
Computational chemistry provides a powerful lens for predicting and understanding molecular behavior. For this compound, deeper computational modeling can guide synthetic efforts and explain experimental observations. Future studies should move beyond simple geometry optimization to more complex simulations.
Unexplored computational avenues include:
Conformational Analysis: Performing thorough scans of the potential energy surface (PES) using high-level ab initio or Density Functional Theory (DFT) methods to map the conformational landscape of the flexible aliphatic ring. nih.gov This can identify the global minimum energy structure and the energy barriers between different conformers.
Reactivity Prediction: Using DFT to calculate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, and Fukui functions to predict sites of electrophilic and nucleophilic attack. nih.gov This can help in designing new chemical transformations.
Modeling Non-Covalent Interactions: Quantifying the nature and strength of interactions (e.g., hydrogen bonding, π-stacking) between the molecule and solvents, catalysts, or biological receptors using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. rsc.org
Molecular Dynamics (MD) Simulations: Running MD simulations to understand the dynamic behavior of the molecule in different environments over time. nih.gov This is particularly useful for studying its interactions within a lipid bilayer, at a solvent interface, or within the active site of an enzyme.
| Computational Method | Purpose | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure calculation, geometry optimization, and reactivity prediction. | HOMO/LUMO energies, electrostatic potential, bond energies, reaction pathways. nih.gov |
| Ab Initio Methods (e.g., MP2, CCSD) | High-accuracy energy and property calculations for benchmarking DFT results. | Precise conformational energies, interaction energies, and spectroscopic parameters. nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time in a defined environment. | Diffusion coefficients, conformational flexibility, binding free energies. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Bond critical points, bond paths, and quantification of interaction strength. rsc.org |
Exploration of New Chemical Transformations and Reactivity Patterns
The reactivity of the tetralin core is primarily associated with its benzylic C-H bonds and the aromatic ring. wikipedia.org Research into this compound could focus on uncovering novel transformations that leverage its specific electronic and steric properties.
Prospective areas for reactivity studies:
Late-Stage C-H Functionalization: Applying modern C-H activation/functionalization strategies to selectively introduce new functional groups at various positions on both the aromatic and aliphatic rings. nih.gov This would provide rapid access to a diverse library of derivatives from a common intermediate.
Asymmetric Transformations: Developing catalytic asymmetric reactions to functionalize the prochiral positions of the aliphatic ring, leading to the synthesis of enantiomerically pure derivatives.
Photo- and Electro-chemistry: Investigating the reactivity of the molecule under photochemical or electrochemical conditions. Photooxygenation could lead to interesting oxidized products, researchgate.net while electrosynthesis could offer green and reagent-free transformation pathways.
Ring-Opening and Ring-Expansion Reactions: Exploring conditions that could induce cleavage or rearrangement of the tetralin skeleton to generate novel molecular scaffolds. This could involve transition-metal catalysis or reactions with strong oxidants.
| Transformation Type | Target Position(s) | Potential Products/Applications |
| C-H Functionalization | Aromatic C-H (positions 5, 7, 8) and Aliphatic C-H (positions 1, 4) | Rapid diversification for structure-activity relationship (SAR) studies. |
| Directed Ortho-Metalation | Aromatic C-H (position 5) | Introduction of functional groups adjacent to the ethoxy substituent. |
| Asymmetric Hydrogenation/Oxidation | Aliphatic Ring | Synthesis of chiral alcohols, ketones, or other functionalized tetralin derivatives. |
| Metabolic-like Oxidation | Aromatic and Aliphatic Rings | Generation of hydroxylated or ring-cleaved products, mimicking biological degradation pathways. researchgate.net |
Design of Next-Generation Molecular Scaffolds Based on the Ethoxy-Tetrahydronaphthalene Motif
A molecular scaffold is a core structure upon which diverse functional groups can be built to create molecules with specific functions. mdpi.com The rigid, three-dimensional nature of the this compound core makes it an excellent starting point for designing next-generation scaffolds for applications in medicinal chemistry and materials science.
Future design directions include:
Proteomimetic Scaffolds: Elaborating the tetralin core to mimic secondary structures of proteins, such as α-helices or β-turns. nih.gov By appending appropriate side chains to a functionalized 6-ethoxy-tetralin scaffold, it may be possible to create molecules that disrupt protein-protein interactions.
Fragment-Based Drug Discovery (FBDD): Using the this compound motif as a starting fragment for the design of inhibitors for various biological targets. Its defined shape and moderate lipophilicity are desirable properties for a molecular fragment.
Scaffolds for Organic Electronics: Functionalizing the aromatic ring with electron-donating or -withdrawing groups to tune its electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Generative Molecular Design: Employing machine learning and AI-driven generative models to design novel molecules that retain the core ethoxy-tetralin scaffold but are optimized for specific properties like binding affinity to a target or desired drug-likeness. rsc.orgarxiv.org
| Scaffold Class | Design Principle | Potential Application Area |
| α-Helix Mimetics | Appending functional groups to mimic the i, i+3/i+4 side-chain presentation of an α-helix. nih.gov | Inhibition of protein-protein interactions in oncology or infectious diseases. |
| Bioactive Fragments | Using the core as a starting point and growing it into a potent ligand based on structural data of a biological target. | Development of novel enzyme inhibitors or receptor modulators. |
| Conformationally Locked Scaffolds | Introducing additional rings or bulky groups to restrict the conformational flexibility of the aliphatic ring. | Probes for studying the bioactive conformation of ligands. |
| Functional Materials | Attaching chromophores or electronically active groups to the aromatic ring. | Development of novel organic semiconductors, dyes, or sensors. |
Q & A
Basic: What synthetic methodologies are effective for preparing 6-Ethoxy-1,2,3,4-tetrahydronaphthalene, and how is purification optimized?
Methodological Answer:
Synthesis typically involves ethoxylation of a tetrahydronaphthalene precursor using nucleophilic substitution or metal-catalyzed coupling. For example, Cr(CO)₃ complexation (e.g., 6-methoxy or ethoxy derivatives) can stabilize intermediates during arylation reactions . Post-synthesis purification often employs silica gel chromatography (e.g., Et₂O elution) to isolate the product. Critical steps include demetallation using MnO₂ and AcOH, followed by solvent removal in vacuo and NMR yield determination with internal standards like 1,3-dinitrobenzene .
Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., ethoxy group at δ ~3.5–4.0 ppm for -OCH₂CH₃).
GC-MS : Confirms molecular weight (C₁₂H₁₆O, MW 176.25) and fragmentation patterns.
FT-IR : Identifies ether C-O stretches (~1100–1250 cm⁻¹) and aromatic C-H bends.
3D structural validation can use ball-and-stick models or SDF/MOL files for computational alignment .
Advanced: How do substituents (ethoxy vs. methoxy) influence reactivity in C–H activation reactions?
Methodological Answer:
Competition experiments under identical conditions (e.g., using Cr(CO)₃ complexes 1p and 1q ) reveal steric/electronic effects. For instance, methoxy and ethoxy derivatives showed equivalent reactivity in direct arylation with p-iodotoluene at 60°C, suggesting minimal electronic differences in this system. Researchers should use one-pot reactions with internal standards (e.g., 1,3-dinitrobenzene) and quantify yields via ¹H NMR to minimize variability . Contradictions in substituent effects may arise from solvent polarity or metal-ligand interactions, requiring controlled kinetic studies.
Advanced: What methodologies assess thermal stability and degradation pathways of this compound?
Methodological Answer:
Advanced Distillation Curve (ADC) Method : Measures volatility and decomposition under elevated temperatures.
Hydrogen Donor Screening : Additives like tetralin or 1,2,3,4-tetrahydroquinoline can stabilize the compound at high temperatures.
Oxidative Stability Tests : Expose the compound to O₂ or radical initiators, then analyze degradation products via GC-MS or HPLC .
Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?
Methodological Answer:
Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., para vs. meta positions on the ethoxy-substituted ring).
Molecular Orbital Analysis : Evaluates HOMO/LUMO interactions for electrophile compatibility.
Docking Studies : Simulate interactions with catalysts (e.g., Cr(CO)₃) to model transition states .
Advanced: How to resolve contradictions in kinetic isotope effect (KIE) measurements for reactions involving this compound?
Methodological Answer:
Parallel vs. Competitive KIEs : Use isotopic labeling (e.g., D/H substitution) in separate or mixed reactions to isolate electronic vs. steric contributions.
Temperature-Dependent Studies : Measure KIEs at varying temps to distinguish tunneling effects.
Control Experiments : Compare methoxy/ethoxy derivatives under identical conditions to rule out substituent-specific artifacts .
Basic: What are key considerations in designing competition experiments for substituted tetrahydronaphthalenes?
Methodological Answer:
Equimolar Ratios : Ensure stoichiometric equivalence of reactants (e.g., 3.00 equiv each of methoxy/ethoxy derivatives).
Internal Standards : Use non-reactive compounds (e.g., 1,3-dinitrobenzene) for accurate NMR quantification.
Demetallation Efficiency : Optimize MnO₂ and AcOH ratios to avoid residual metal interference .
Advanced: How to analyze oxidative degradation products of this compound?
Methodological Answer:
Autoxidation Studies : Expose to air/light and monitor via FT-IR for peroxide formation.
LC-HRMS : Identify quinone derivatives or ring-opened products.
EPR Spectroscopy : Detect radical intermediates during degradation .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
